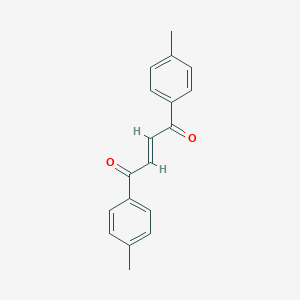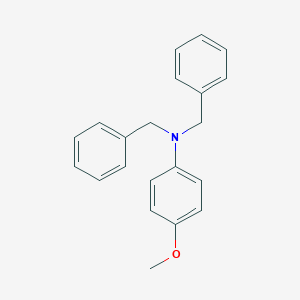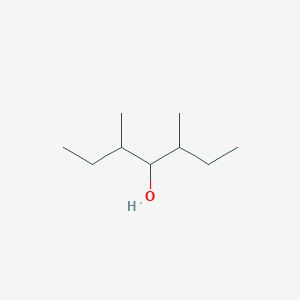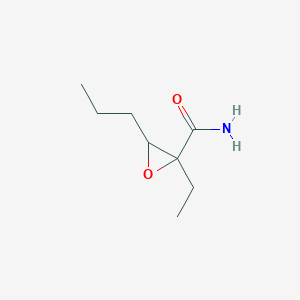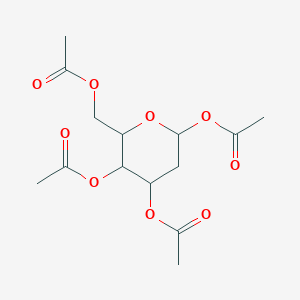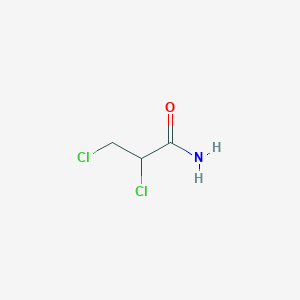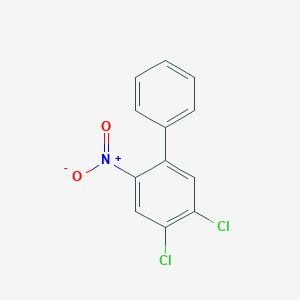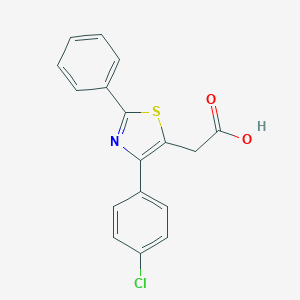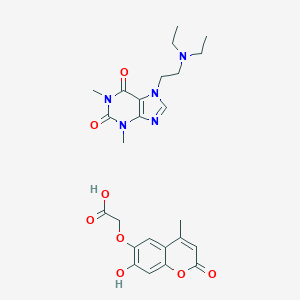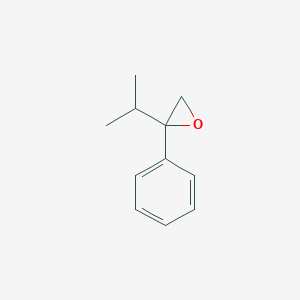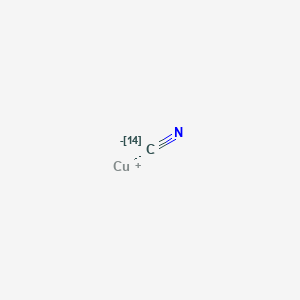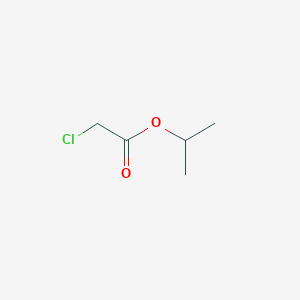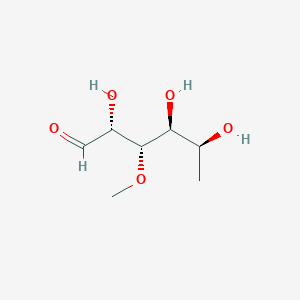
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal, also known as L-rhamnose, is a naturally occurring sugar that is commonly found in plants, bacteria, and fungi. This sugar has a unique structure that makes it an important component in various biological processes. In
作用机制
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal exerts its biological effects through various mechanisms. It has been found to inhibit the growth of bacteria by disrupting their cell wall synthesis. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal also modulates the immune system by regulating the production of cytokines and chemokines. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been shown to scavenge free radicals and protect cells from oxidative damage.
生化和生理效应
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has various biochemical and physiological effects. It is a component of glycoproteins and glycolipids, which play important roles in cell signaling and communication. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to improve gut health by promoting the growth of beneficial bacteria and reducing inflammation.
实验室实验的优点和局限性
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has several advantages for lab experiments. It is readily available and can be synthesized using enzymatic methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is also non-toxic and has low immunogenicity. However, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has some limitations for lab experiments. It is highly soluble in water, which can make it difficult to work with in certain experiments. Additionally, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be expensive to produce in large quantities.
未来方向
There are several future directions for the study of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. One area of interest is the development of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal-based therapies for the treatment of various diseases. Another area of interest is the exploration of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal as a potential prebiotic for improving gut health. Additionally, the development of new enzymatic methods for the synthesis of (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal could improve its availability and reduce its cost.
Conclusion:
In conclusion, (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a naturally occurring sugar with unique biological properties. It has been extensively studied for its antimicrobial, anti-inflammatory, and antioxidant effects. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases. Its availability and cost can be improved through the development of new enzymatic synthesis methods. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal is a promising area of research for the development of new therapies and the improvement of gut health.
合成方法
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal can be synthesized through various methods including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal from starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of starting materials into (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal. Enzymatic synthesis is preferred over chemical synthesis due to its high selectivity and efficiency.
科学研究应用
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has been extensively studied for its various biological activities. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. (2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal has also been shown to have potential therapeutic applications in the treatment of cancer, diabetes, and cardiovascular diseases.
属性
CAS 编号 |
18546-08-2 |
|---|---|
产品名称 |
(2R,3S,4S,5S)-2,4,5-Trihydroxy-3-methoxyhexanal |
分子式 |
C7H14O5 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
(2R,3S,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7+/m0/s1 |
InChI 键 |
MPQBLCRFUYGBHE-ZTYPAOSTSA-N |
手性 SMILES |
C[C@@H]([C@@H]([C@@H]([C@H](C=O)O)OC)O)O |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
规范 SMILES |
CC(C(C(C(C=O)O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



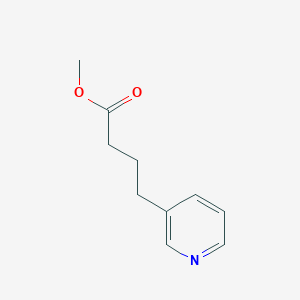
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
